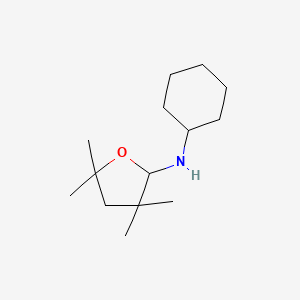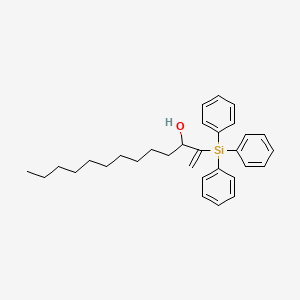![molecular formula C14H12O3 B14634426 2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one CAS No. 54013-48-8](/img/structure/B14634426.png)
2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one can be achieved through a one-pot method. This involves combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one are not well-documented, the principles of green chemistry and efficient synthesis are often applied. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes such as microwave irradiation.
化学反応の分析
Types of Reactions
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
類似化合物との比較
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines:
Uniqueness
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one stands out due to its specific substitution pattern and the resulting unique biological properties. Its synthesis and reactivity also offer distinct advantages in various research and industrial applications.
特性
CAS番号 |
54013-48-8 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
2,9-dimethyl-5H-pyrano[3,2-c]chromen-4-one |
InChI |
InChI=1S/C14H12O3/c1-8-3-4-13-10(5-8)14-11(7-16-13)12(15)6-9(2)17-14/h3-6H,7H2,1-2H3 |
InChIキー |
ZUEZDYKKTKJBFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCC3=C2OC(=CC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
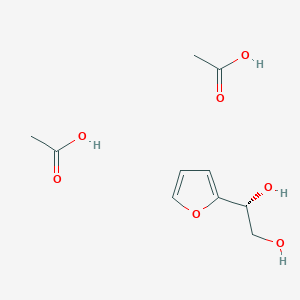
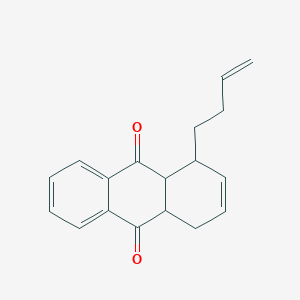

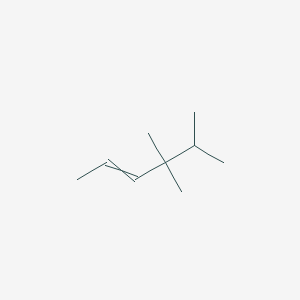
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
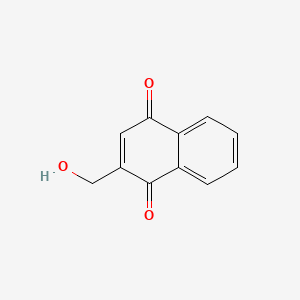
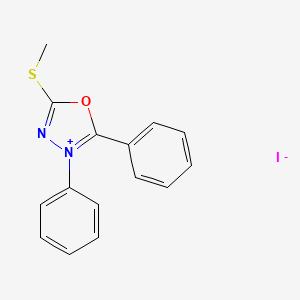
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

